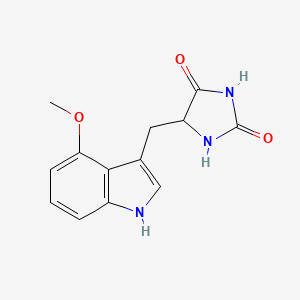

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione

Description

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name |

5-[(4-methoxy-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-3-8-11(10)7(6-14-8)5-9-12(17)16-13(18)15-9/h2-4,6,9,14H,5H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGKWSDJTOZKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC3C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxyindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alkylation at the Hydantoin Core

The hydantoin NH groups undergo nucleophilic substitution with methyl iodide under basic conditions (DBU/DMF) . This reaction selectively alkylates the hydantoin’s secondary amine.

Reaction Pathway

-

Deprotonation of hydantoin NH by DBU.

-

Attack of methyl iodide, forming N-methylimidazolidine derivatives.

Key Conditions

| Reagents | Solvent | Base | Temp | Time |

|---|---|---|---|---|

| CH₃I, DBU | DMF | DBU | RT | 3 hrs |

Acid/Base Hydrolysis

The hydantoin ring is susceptible to acidic or basic hydrolysis , cleaving the imidazolidine ring to form urea derivatives. For example, treatment with 6N NaOH at 110°C under argon generates a urea intermediate .

Hydrolysis Products

| Starting Material | Conditions | Product |

|---|---|---|

| 5-((4-Methoxyindol-3-yl)methyl)imidazolidine-2,4-dione | 6N NaOH, 110°C | Carboxylic acid derivative |

Comparative Reactivity of Structural Analogs

The methoxy group at the indole’s 4-position enhances electron density, influencing reactivity compared to analogs.

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound’s anti-proliferative activity has driven structural optimizations:

Scientific Research Applications

Chemistry

In the field of chemistry, 5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including oxidation to form carboxylic acids or ketones and reduction to yield alcohols or amines.

Biology

The compound is studied for its potential biological activities , including:

- Anticancer Properties : Preliminary studies indicate that it may exhibit significant anticancer effects by interacting with specific biological targets. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer types.

- Antimicrobial Activity : Research has shown that derivatives of this compound possess notable antibacterial and antifungal properties. For example, compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications in treating diseases such as infections and cancer. Its unique pharmacological profile makes it a candidate for drug development aimed at enhancing treatment efficacy while minimizing side effects .

Industry

The compound's versatility extends to industrial applications where it is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with tailored functionalities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(1H-Indol-3-ylmethyl)imidazolidine-2,4-dione | Indole and imidazolidine | Potential anticancer activity |

| 5-(N-benzylindol-3-ylmethylene)imidazolidine | Benzyl substitution | Enhanced lipophilicity |

| 5-(methoxyindolyl)methylene hydantoins | Hydantoin core | Diverse biological activities |

This table illustrates how the methoxy substitution in this compound contributes to its distinct biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance:

- Antibacterial Activity : A study evaluated various derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.00 to 12.28 µmol/mL against selected pathogens .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the interaction of these compounds with target proteins involved in cancer progression. These studies provide insights into their potential mechanisms of action and help guide further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione

- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Uniqueness

5-((4-Methoxy-1h-indol-3-yl)methyl)imidazolidine-2,4-dione stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Biological Activity

5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines an imidazolidine core with an indole derivative, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Indole Derivative: The presence of the 4-methoxy group enhances solubility and may influence biological activity.

- Imidazolidine Core: This moiety is known for its reactivity and potential to interact with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Here are some of the notable findings regarding its biological activity:

-

Anticancer Activity:

- Compounds within the imidazolidine class have shown promising results against various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects on rapidly dividing A549 cells, demonstrating a preferential suppression of tumor growth compared to non-tumor cells .

- In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

-

Antimicrobial Activity:

- This compound has been assessed for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary data suggests that it exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases .

- The compound's structure allows it to interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor, although specific mechanisms require further elucidation.

-

Inhibition of Protein Tyrosine Phosphatases (PTPs):

- Recent studies have highlighted the ability of imidazolidine derivatives to act as selective inhibitors of PTPs, such as PTP1B. These enzymes play crucial roles in insulin signaling and cancer progression. The binding affinity and selectivity of these compounds make them attractive candidates for further development as therapeutic agents against diabetes and cancer .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of various imidazolidine derivatives, this compound was found to significantly inhibit the proliferation of A549 lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains such as MRSA. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating a promising alternative for treating infections caused by resistant bacteria .

Q & A

Q. What are the established synthetic routes for 5-((4-Methoxy-1H-indol-3-yl)methyl)imidazolidine-2,4-dione, and what are the critical reaction conditions?

The synthesis typically involves a multi-step approach, combining indole derivatives with imidazolidinedione precursors. A common strategy is the condensation of 4-methoxyindole-3-carbaldehyde with imidazolidine-2,4-dione derivatives under acidic or catalytic conditions. For example:

- Schiff base formation : Reacting the aldehyde group of 4-methoxyindole-3-carbaldehyde with an amine-containing intermediate (e.g., hydrazine derivatives) to form a Schiff base, followed by cyclization to yield the imidazolidinedione core .

- Solvent and catalyst optimization : Reactions often use ethanol or methanol as solvents and acetic acid as a catalyst, with reflux conditions (80–100°C, 6–12 hours) to drive cyclization .

Q. Critical factors :

| Parameter | Impact | Example Conditions |

|---|---|---|

| pH | Affects Schiff base stability | pH 4–6 (acetic acid buffer) |

| Temperature | Higher temps accelerate cyclization | 90°C, reflux |

| Catalyst | Acidic conditions promote imine formation | 5% AcOH in ethanol |

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on spectroscopic and crystallographic methods :

- NMR spectroscopy : H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, methoxy group at δ 3.8–4.0 ppm) and carbon backbone connectivity .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the indole NH and dione carbonyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: calculated 283.0957, observed 283.0954) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

| Property | Measurement Method | Relevance |

|---|---|---|

| Solubility | HPLC in DMSO/water | Impacts bioavailability and in vitro assays |

| LogP | Shake-flask method | Predicts membrane permeability (experimental LogP ~1.2) |

| pKa | Potentiometric titration | Indole NH (pKa ~9.5) affects protonation in biological systems |

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

Reaction mechanism modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., cyclization of Schiff base intermediates). For example:

- Activation energy : DFT studies on analogous imidazolidinedione syntheses show that cyclization steps have activation energies of ~25–30 kcal/mol, favoring reflux conditions .

- Solvent effects : COSMO-RS simulations suggest polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may reduce yields due to side reactions .

Q. What methodologies are used to analyze conflicting biological activity data across studies?

Discrepancies in reported bioactivity (e.g., kinase inhibition vs. no activity) require:

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC determination with ATP concentration fixed at 1 mM).

- Off-target profiling : Screen against related enzymes (e.g., PIM-1, CDK2) to rule out non-specific binding .

- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted indoles) to identify pharmacophore requirements .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to recombinant proteins (e.g., PPARγ ligand-binding domain) .

- Molecular docking : Glide or AutoDock Vina simulations predict binding poses (e.g., indole NH forming H-bonds with Arg288 of PPARγ) .

- Cryo-EM : For large complexes, resolve compound-induced conformational changes in multi-subunit enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.